molecular formula C18H20N4O2S B2838537 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893924-36-2

1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2838537
CAS No.: 893924-36-2
M. Wt: 356.44
InChI Key: HSAZLCGDBIMURT-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced onto the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 1,3-dioxolan-2-yl group: This can be done through a nucleophilic substitution reaction.

    Introduction of the ethylsulfanyl group: This step involves the reaction of an appropriate thiol with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-3-4-15(13(2)9-12)22-17-14(10-21-22)18(20-11-19-17)25-8-5-16-23-6-7-24-16/h3-4,9-11,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAZLCGDBIMURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCCC4OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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